molecular formula C8H22Cl2N2 B13290146 (2-Amino-3-methylpentyl)dimethylamine dihydrochloride

(2-Amino-3-methylpentyl)dimethylamine dihydrochloride

Cat. No.: B13290146
M. Wt: 217.18 g/mol
InChI Key: QREQUUBWQKLHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-methylpentyl)dimethylamine dihydrochloride typically involves the reaction of 2-amino-3-methylpentane with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The product is then purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-methylpentyl)dimethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-3-methylpentyl)dimethylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-3-methylpentyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-3-methylpentyl)dimethylamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C8H22Cl2N2

Molecular Weight

217.18 g/mol

IUPAC Name

1-N,1-N,3-trimethylpentane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H20N2.2ClH/c1-5-7(2)8(9)6-10(3)4;;/h7-8H,5-6,9H2,1-4H3;2*1H

InChI Key

QREQUUBWQKLHQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN(C)C)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.